2,3-Dichloro-6-iodoquinoxaline is a nitrogen-containing heterocyclic compound with significant relevance in medicinal chemistry and organic synthesis. It is classified under quinoxaline derivatives, which are known for their diverse biological activities, including antitumor and anti-inflammatory properties. The compound has the molecular formula and a molecular weight of approximately 324.93 g/mol .
The synthesis of 2,3-dichloro-6-iodoquinoxaline can be accomplished through various methods, primarily focusing on the reaction of o-phenylenediamine with appropriate chlorinating agents in the presence of iodine sources. One efficient method involves a one-pot reaction using o-phenylenediamine and oxalic acid, where silica gel or methanesulfonic acid serves as a catalyst. This approach simplifies the process by omitting intermediate separation steps, making it environmentally friendly and suitable for industrial production .
The structural representation of 2,3-dichloro-6-iodoquinoxaline reveals a fused bicyclic system consisting of two nitrogen atoms within the ring structure. The compound features two chlorine atoms at the 2 and 3 positions and an iodine atom at the 6 position of the quinoxaline framework.
2,3-Dichloro-6-iodoquinoxaline can participate in various chemical reactions typical of halogenated compounds:
The reactivity of this compound is influenced by the presence of electron-withdrawing groups (like chlorine and iodine), which stabilize negative charges during nucleophilic attack.
The mechanism of action for compounds like 2,3-dichloro-6-iodoquinoxaline often involves interaction with biological targets such as enzymes or receptors. Specifically, its derivatives have been explored for their potential to inhibit specific pathways involved in tumor growth or inflammation.
While specific physical properties like density and boiling point are not readily available, some relevant data includes:
The applications of 2,3-dichloro-6-iodoquinoxaline extend into various scientific fields:
2,3-Dichloro-6-iodoquinoxaline (CAS: 124467-20-5, Molecular Formula: C₈H₃Cl₂IN₂) is a polyhalogenated heterocycle characterized by distinct electronic properties conferred by its halogen substituents. The iodine atom at the 6-position provides a heavy halogen with significant steric bulk (van der Waals radius: 198 pm) and low electronegativity (2.66 Pauling scale), rendering it an exceptional site for metal-catalyzed cross-coupling reactions. Conversely, the chlorine atoms at the 2- and 3-positions possess higher electronegativity (3.16) and smaller steric profiles, enabling sequential nucleophilic substitutions. This electronic asymmetry creates a reactivity gradient exploitable for regioselective functionalization. The quinoxaline core contributes π-deficient character due to the two annular nitrogen atoms, enhancing electrophilicity at C-6 and C-7 positions. Crystallographic studies of analogous iodo-chloro quinazolines reveal orthogonal alignment of carbon-halogen bonds, minimizing steric clashes and facilitating solid-state packing [1] [3].
Table 1: Physicochemical Properties of Halogenated Quinoxaline Derivatives
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Notable Features |
---|---|---|---|
2,3-Dichloro-6-iodoquinoxaline | 324.93 | Not Reported | Iodine: Cross-coupling site; Chlorines: SNAr sites |
2,4-Dichloro-6-iodoquinazoline | 324.93 | 164–165 | Structural isomer with divergent reactivity |
6-Iodoquinoline | 255.06 | 87–91 | Mono-iodinated bicyclic scaffold |
2,6-Dichloro-3-iodopyridine | 273.88 | 74–79 | Halogenated six-membered heterocycle |
Quinoxalines serve as privileged scaffolds in medicinal chemistry due to their capacity for diverse non-covalent interactions with biological targets. The π-deficient core engages in charge-transfer complexes, while halogen substituents facilitate halogen bonding with biomolecular receptors. 2,3-Dichloro-6-iodoquinoxaline exemplifies a multifunctional building block where halogens act as orthogonal synthetic handles: the iodine undergoes Pd-catalyzed couplings (e.g., Sonogashira, Suzuki-Miyaura), while chlorines participate in nucleophilic aromatic substitution (SNAr) with amines or thiols [9]. This sequential functionalizability enables rapid generation of chemical libraries for drug discovery. Notably, quinoxaline derivatives exhibit broad bioactivity profiles, including kinase inhibition and DNA intercalation, attributed to their ability to mimic purine bases. The halogenation pattern in 2,3-dichloro-6-iodoquinoxaline specifically enhances these properties by modulating electron distribution and lipophilicity (predicted logP ≈ 3.2), crucial for membrane permeability in bioactive molecules [5] [9].
The synthesis of halogenated quinoxalines evolved alongside developments in halogenation methodologies. Early routes (pre-1980s) relied on direct halogenation using elemental halogens (I₂, Cl₂), often yielding regioisomeric mixtures with poor selectivity. The emergence of directed ortho-lithiation in the 1980s enabled regiocontrolled halogen introduction via halogen-metal exchange. A paradigm shift occurred with catalytic C–H activation and modern nucleophilic halogenation agents. For iodination, reagents like N-iodosuccinimide (NIS) proved superior in selectivity, especially for electron-deficient heterocycles like quinoxalines. Simultaneously, chlorination advanced with copper-catalyzed methods using CuCl₂/O₂ systems, providing efficient access to polychlorinated derivatives [6].
The specific synthesis of 2,3-dichloro-6-iodoquinoxaline leverages these historical advances:
Radioiodinated analogs gained prominence with advances in radiopharmaceuticals, particularly using iodine-124 (PET imaging) and iodine-131 (therapy). The long half-life of ¹²⁴I (4.18 days) allows complex multi-step syntheses of tracers, positioning halogenated quinoxalines as candidates for oncology imaging probes [6].
Table 2: Iodine Isotopes in Radiopharmaceutical Applications
Isotope | Half-Life | Decay Mode | Primary Application | Production Method |
---|---|---|---|---|
¹²³I | 13.2 hours | Electron Capture (EC) | SPECT Imaging | ¹²⁴Xe(p,pn) Cyclotron |
¹²⁴I | 4.18 days | β⁺ (23%), EC (77%) | PET Imaging | ¹²⁴Te(p,n) Cyclotron |
¹²⁵I | 59.4 days | EC | Radiotherapy, In vitro assays | ¹²⁴Xe(n,γ) Nuclear Reactor |
¹³¹I | 8.02 days | β⁻ (90%), EC (10%) | Radiotherapy (Thyroid cancers) | ²³⁵U Fission |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: